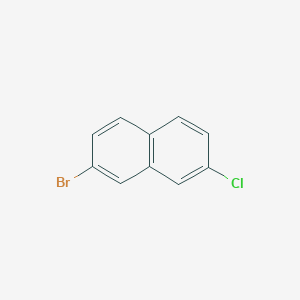

2-Bromo-7-chloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTANKRXEFSANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679989 | |

| Record name | 2-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321939-67-7 | |

| Record name | 2-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-chloronaphthalene

Introduction: The Significance of Substituted Naphthalenes

Naphthalene and its substituted derivatives are a cornerstone of organic chemistry, serving as pivotal building blocks in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals.[1] The specific substitution pattern of halogens, such as in 2-Bromo-7-chloronaphthalene, offers a versatile scaffold for further chemical modifications, including cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed roadmap for the preparation and validation of this valuable, yet sparsely documented, chemical entity.

Strategic Approach to Synthesis

The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with a readily available starting material. The proposed pathway leverages a series of robust and well-documented reactions, ensuring a high degree of confidence in its successful implementation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrates.

Step 1: Synthesis of 7-Chloro-2-naphthol

The initial step involves the regioselective chlorination of 2-naphthol. This reaction is notoriously challenging due to the potential for the formation of multiple isomers and over-chlorinated byproducts.[2] Careful control of reaction conditions is paramount.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane dropwise over 30-60 minutes. The slow addition and low temperature are crucial to minimize the formation of undesired isomers and di-chlorinated products.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, a mixture of isomers, will require purification by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 7-chloro-2-naphthol.

Step 2: Synthesis of 7-Chloro-2-aminonaphthalene via the Bucherer Reaction

The Bucherer reaction is a classic and effective method for the amination of naphthols.[3]

Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine 7-chloro-2-naphthol (1.0 eq), an aqueous solution of ammonia (excess), and sodium bisulfite (catalytic amount).

-

Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C with stirring for 6-8 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.

-

Work-up: After cooling the reaction vessel to room temperature, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude 7-chloro-2-aminonaphthalene can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 3: Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5]

Caption: Workflow for the Sandmeyer reaction.

Protocol:

-

Diazotization:

-

Suspend 7-chloro-2-aminonaphthalene (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexane. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[6]

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.[7][8][9][10][11]

| Analytical Technique | Expected Observations |

| ¹H NMR | A complex aromatic region between 7.0 and 8.5 ppm is expected, showing a series of doublets and doublets of doublets corresponding to the six aromatic protons. The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms. |

| ¹³C NMR | Ten distinct signals in the aromatic region (approximately 120-140 ppm) are anticipated. The carbons directly attached to the halogens will be significantly shifted. Quaternary carbon signals will be of lower intensity. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (241.51 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom (M⁺, M⁺+2, M⁺+4 peaks).[4] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic C-H stretching vibrations of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations of the naphthalene core (~1600-1450 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The proposed multi-step synthesis, employing well-established reactions, offers a reliable pathway for obtaining this valuable compound. The detailed protocols and characterization guidelines are intended to empower researchers in their synthetic endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated fume hood.

References

- Benchchem. (n.d.). Regioselective Synthesis of 7-Chloro-2-naphthol.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloronaphthalene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromonaphthalene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromo-1-chloronaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Chloro-2-naphthol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-2-naphthol. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.

-

ResearchGate. (2022, April 13). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of Amino- Hydroxy- Naphthalene Derivatives.

Sources

- 1. Naphthalene, 2-bromo- [webbook.nist.gov]

- 2. 321939-67-7|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]

- 9. Naphthalene, 2-bromo- [webbook.nist.gov]

- 10. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloronaphthalene(91-58-7) 13C NMR spectrum [chemicalbook.com]

physical and chemical properties of 2-Bromo-7-chloronaphthalene

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-7-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of naphthalene, a polycyclic aromatic hydrocarbon.[1] Its structure, featuring two different halogen substituents at specific positions on the naphthalene core, makes it a valuable intermediate and building block in organic synthesis. The bromine and chlorine atoms provide distinct reactivity profiles, allowing for selective functionalization through various cross-coupling reactions. This guide offers a comprehensive overview of the known , its synthesis, reactivity, and potential applications, particularly in the fields of materials science and drug discovery.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrCl | [1][2][3][4] |

| Molecular Weight | 241.51 g/mol | [1][2][3][4] |

| CAS Number | 321939-67-7 | [1][2][4][5] |

| IUPAC Name | This compound | [2] |

| Appearance | Likely an off-white to yellow solid, based on related compounds. | Inferred from[6] |

| Melting Point | Not available. Isomers have melting points ranging from 87-147 °C. | Inferred from[6][7][8] |

| Boiling Point | Not available. Predicted for an isomer to be ~318 °C. | Inferred from[8] |

| Solubility | Practically insoluble in water; likely soluble in organic solvents. | Inferred from[9] |

| XLogP3 (Computed) | 4.8 | [2] |

Synthesis and Reactivity

Synthetic Approach

Representative Synthetic Protocol: Bromination of 7-chloro-2-naphthol

This protocol is a hypothetical, yet chemically sound, procedure based on the conversion of naphthols to bromonaphthalenes.[10]

Step 1: Preparation of the Brominating Agent

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (1.1 equivalents) dropwise to the stirred solution. The formation of the triphenylphosphine dibromide complex will be observed.

Step 2: Bromination Reaction

-

To the freshly prepared brominating agent, add 7-chloro-2-naphthol (1.0 equivalent) in one portion.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 82 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Resuspend the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Potential in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the naphthalene scaffold makes this compound a versatile substrate for sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position. This differential reactivity is crucial for the controlled synthesis of complex molecules.

For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a subsequent reaction (e.g., Buchwald-Hartwig amination) at the C-Cl bond under more forcing conditions. This stepwise approach enables the introduction of different functionalities at specific positions.

Caption: Selective Suzuki coupling at the C-Br bond of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal would likely appear as a doublet or a singlet, depending on the coupling with adjacent protons. The specific chemical shifts and coupling constants would be characteristic of the 2,7-substitution pattern.

-

¹³C NMR: The ¹³C NMR spectrum should display ten signals for the ten carbon atoms of the naphthalene core, as they are all in unique chemical environments. The carbons directly bonded to the halogens (C2 and C7) would show characteristic shifts influenced by the electronegativity of bromine and chlorine.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 240 and 242, with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The M+2 peak would be significant.

Potential Applications in Research and Drug Development

Halogenated naphthalenes are important precursors in various fields.

-

Materials Science: As a halogen-substituted naphthalene, this compound is a potential building block for the synthesis of organic electronic materials.[1] Its derivatives could be explored for applications in organic light-emitting devices (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to selectively functionalize the molecule allows for the fine-tuning of electronic properties.[1]

-

Medicinal Chemistry: The naphthalene scaffold is present in numerous pharmacologically active compounds.[11][12] this compound can serve as a starting material for the synthesis of novel drug candidates. The halogen atoms can be replaced with various functional groups to modulate biological activity, solubility, and metabolic stability. For example, the bromo and chloro substituents can act as handles to introduce pharmacophores known to interact with specific biological targets.

Safety and Handling

-

Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13]

-

Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically versatile molecule with significant potential in both materials science and medicinal chemistry. Its dihalogenated structure, with atoms of differing reactivity, allows for selective and sequential modifications, making it an attractive platform for the construction of complex molecular architectures. While detailed experimental data on its physical properties are sparse, its chemical reactivity can be reliably predicted based on the well-established chemistry of aryl halides. Further research into this compound and its derivatives is warranted to fully explore its utility in the development of novel materials and therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-bromonaphthalene. [Link]

-

Pharmaffiliates. CAS No : 321939-67-7 | Product Name : this compound. [Link]

-

PubChem. 7-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. [Link]

-

Chem-Supply. 2-Chloronaphthalene 91-58-7 Properties. [Link]

-

ChemSynthesis. 2-chloronaphthalene. [Link]

-

Wikipedia. 2-Chloronaphthalene. [Link]

-

Cheméo. Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). [Link]

-

Arkivoc. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link]

-

Wikipedia. 1-Chloronaphthalene. [Link]

-

ChemSynthesis. 2-bromo-7-chloro-1-methylnaphthalene. [Link]

-

PubChem. 1-Bromo-8-chloronaphthalene. National Center for Biotechnology Information. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synchem.de [synchem.de]

- 5. 321939-67-7|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Bromo-8-chloronaphthalene CAS#: 20816-79-9 [m.chemicalbook.com]

- 7. 2-Bromo-3-chloronaphthalene CAS#: 71436-67-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-7-chloronaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-7-chloronaphthalene, a halogenated naphthalene derivative of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this compound's chemistry, grounded in established scientific principles and supported by authoritative references.

Core Identification and Physicochemical Profile

Proper identification and understanding of a compound's physical properties are the bedrock of its effective application in a research and development setting.

Chemical Identifiers

A consistent and accurate nomenclature is crucial for unambiguous scientific communication. The primary identifiers for this compound are summarized below.[1]

| Identifier | Value |

| CAS Number | 321939-67-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆BrCl |

| Molecular Weight | 241.51 g/mol |

| InChI | InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |

| InChIKey | YLTANKRXEFSANA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Br)Cl |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems, influencing its solubility, reactivity, and pharmacokinetic profile. While experimental data for this specific compound is not widely published, computed properties from reliable databases provide valuable estimates.

| Property | Value (Computed) | Source |

| XLogP3 | 4.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

The high XLogP3 value suggests that this compound is a lipophilic compound with low aqueous solubility, a critical consideration for its handling in biological assays and for formulation development.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-existing naphthalene core. A plausible and efficient method is the bromination of 7-chloro-2-naphthol, drawing parallels from established protocols for the synthesis of 2-bromonaphthalene from β-naphthol.

Proposed Synthetic Pathway: Bromination of 7-chloro-2-naphthol

This proposed synthesis leverages the well-established reactivity of naphthols towards electrophilic bromination. The presence of the hydroxyl group activates the naphthalene ring system, directing the incoming electrophile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of 2-Bromonaphthalene)

This protocol is adapted from a reliable Organic Syntheses procedure for the preparation of 2-bromonaphthalene and should be optimized for the specific substrate, 7-chloro-2-naphthol.[2]

Materials:

-

7-chloro-2-naphthol

-

Triphenylphosphine

-

Bromine

-

Acetonitrile

-

Pentane

-

20% Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate

-

Alumina

Procedure:

-

Preparation of the Brominating Agent: In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, charge triphenylphosphine and acetonitrile. Cool the solution in an ice bath and add bromine dropwise while maintaining a low temperature.

-

Reaction with 7-chloro-2-naphthol: After the addition of bromine is complete, remove the ice bath. Add a solution of 7-chloro-2-naphthol in acetonitrile to the reaction mixture in one portion. Heat the mixture to 60-70°C for a duration sufficient to ensure complete reaction (monitoring by TLC is recommended).

-

Work-up and Isolation: After the reaction is complete, remove the acetonitrile by distillation under reduced pressure. The residue is then heated to a higher temperature (e.g., 340°C) to facilitate the decomposition of the intermediate phosphonium salts and evolution of hydrogen bromide. After cooling, the reaction mixture is solidified.

-

Purification: The solid residue is triturated with pentane, filtered, and the filtrate is washed with 20% sodium hydroxide solution and then dried over anhydrous magnesium sulfate. The pentane extract is passed through a column of alumina.

-

Final Product: Evaporation of the pentane under reduced pressure should yield this compound. The product can be further purified by recrystallization if necessary.

Causality in Experimental Choices:

-

Triphenylphosphine and Bromine: This combination forms a triphenylphosphine-bromine adduct, which acts as a milder and more selective brominating agent compared to elemental bromine, reducing the formation of polybrominated byproducts.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.

-

Heat Treatment: The high-temperature step is crucial for the decomposition of the triphenylphosphine oxide and other byproducts, leading to the formation of the desired product.

-

Alumina Column Chromatography: This step is effective in removing polar impurities, yielding a purer final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom is more susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the chlorine atom can be retained for subsequent transformations or to modulate the electronic properties of the molecule.

Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, the bromo-substituent serves as an excellent handle for coupling with a variety of boronic acids or their esters.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-chloronaphthalene

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of the analytical methodologies for the comprehensive characterization of 2-Bromo-7-chloronaphthalene. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 321939-67-7) is a halogenated polycyclic aromatic hydrocarbon.[1][2][3] As with many substituted naphthalenes, this compound serves as a critical building block in the synthesis of more complex molecules in materials science and pharmaceutical development.[4] Its precise chemical structure, purity, and impurity profile are paramount to the success of subsequent synthetic steps and the properties of the final product.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for method development and data interpretation. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methodologies for their specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the naphthalene core.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern breaks the symmetry of the naphthalene ring system, resulting in a complex splitting pattern.

Rationale for Signal Assignment: The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the bromine and chlorine substituents. Both are electron-withdrawing and will deshield adjacent protons, shifting them downfield. The predicted assignments are based on established principles of substituent effects on naphthalene systems.[5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 | ~8.0 | d | J ≈ 1.8 |

| H-3 | ~7.6 | dd | J ≈ 8.7, 1.8 |

| H-4 | ~7.8 | d | J ≈ 8.7 |

| H-5 | ~7.9 | d | J ≈ 8.8 |

| H-6 | ~7.5 | dd | J ≈ 8.8, 2.0 |

| H-8 | ~7.8 | d | J ≈ 2.0 |

Note: These are estimated values. Actual experimental values may vary based on solvent and instrument frequency.

Predicted ¹³C NMR Spectral Characteristics

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene core, as the substitution pattern renders them all chemically inequivalent.

Rationale for Signal Assignment: The carbon atoms directly bonded to the halogens (C-2 and C-7) will exhibit chemical shifts influenced by the electronegativity of Br and Cl. The other carbon signals can be assigned based on established substituent chemical shift (SCS) effects for halogenated naphthalenes.[8]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~129 |

| C-2 | ~122 (C-Br) |

| C-3 | ~130 |

| C-4 | ~128 |

| C-4a | ~133 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~134 (C-Cl) |

| C-8 | ~126 |

| C-8a | ~132 |

Note: These are estimated values and serve as a guide for spectral interpretation.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, 16-32K data points, 2-5 second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, 32-64K data points, 2-second relaxation delay.

-

-

2D NMR (for confirmation):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

-

Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range proton-carbon correlations, which is crucial for unambiguously assigning quaternary carbons.

-

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for determining the purity of chemical compounds and for quantifying their concentration in mixtures. A reversed-phase HPLC method is generally suitable for analyzing non-polar compounds like this compound.[9][10][11]

Rationale for Method Development

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials.

-

Stationary Phase: A C18 column is a good starting point due to its hydrophobic nature, which will provide good retention for the non-polar naphthalene ring system.[10]

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water is typically used. The organic solvent is the strong eluent. An isocratic method (constant mobile phase composition) is often sufficient for purity analysis, but a gradient method (increasing organic solvent percentage over time) may be necessary to elute more strongly retained impurities.

-

Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. Naphthalene systems have strong UV absorbance, allowing for sensitive detection.[12][13][14] A DAD provides the added benefit of acquiring a UV spectrum of the peak, which can aid in peak identification and purity assessment.

Experimental Protocol for HPLC Analysis

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water. Start with an isocratic mixture (e.g., 70:30 Acetonitrile:Water) and adjust as needed to achieve a retention time of 3-10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for naphthalene derivatives, typically around 220-230 nm.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

Caption: Workflow for HPLC Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing definitive confirmation of the molecular weight of the target compound and a powerful tool for identifying unknown impurities.[15]

Rationale for LC-MS Analysis

The primary goal is to confirm that the major peak in the chromatogram has the correct mass-to-charge ratio (m/z) for this compound. The isotopic pattern is particularly informative due to the presence of bromine and chlorine.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. ESI is generally preferred for its soft ionization, which typically yields the protonated molecule [M+H]⁺ in positive ion mode.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy for confirmation.

-

Isotopic Pattern: The presence of both chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) will result in a characteristic isotopic cluster for the molecular ion, providing a high degree of confidence in the identification.[16]

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound [C₁₀H₆BrCl]

| Ion | Isotope Combination | Expected m/z | Relative Abundance (%) |

| M | C₁₀H₆⁷⁹Br³⁵Cl | 239.93 | 75.8 |

| M+2 | C₁₀H₆⁸¹Br³⁵Cl / C₁₀H₆⁷⁹Br³⁷Cl | 241.93 | 100.0 |

| M+4 | C₁₀H₆⁸¹Br³⁷Cl | 243.93 | 24.2 |

Experimental Protocol for LC-MS Analysis

-

LC Method: Utilize the HPLC method developed previously. It is crucial to replace any non-volatile mobile phase additives (like phosphate buffers) with volatile alternatives (like formic acid or ammonium acetate) to ensure compatibility with the MS source.[17]

-

MS Parameters:

-

Ionization Mode: ESI positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: Optimized based on the instrument (e.g., 120-150 °C).

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺ ≈ 240.94).

-

Examine the mass spectrum of the corresponding chromatographic peak.

-

Verify that the observed isotopic pattern matches the theoretical pattern for a molecule containing one bromine and one chlorine atom.

-

Caption: Workflow for LC-MS Identity Confirmation.

Conclusion

The analytical characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, HPLC, and LC-MS. NMR provides the definitive structural proof, HPLC offers a reliable method for purity assessment, and LC-MS confirms the molecular weight and isotopic signature. By employing the methodologies and principles outlined in this guide, researchers can ensure the quality and identity of this important chemical intermediate, thereby underpinning the integrity of their scientific research and development efforts.

References

- Werner, R.L., et al. (1955). An Infra-red spectroscopic study of naphthalene substitution. Aust J Chem, 8(3), 346–354.

-

Joblin, C., et al. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. Available from: [Link].

-

Maeda, H., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5122. Available from: [Link].

-

Puzzarini, C., et al. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, 513(2), 2783–2791. Available from: [Link].

-

Maeda, H., et al. (2012). Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives. PubMed. Available from: [Link].

-

Andreoli, R., et al. (1999). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization. Journal of Chromatography A, 847(1-2), 9-17. Available from: [Link].

-

PubChem. (n.d.). 2-Bromonaphthalene. Available from: [Link].

-

PubChem. (n.d.). This compound. Available from: [Link].

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Available from: [Link].

-

University of California, Davis. (2014). High Performance Liquid Chromatography. Available from: [Link].

-

LookChem. (n.d.). 91-58-7 2-Chloronaphthalene C10H7Cl, Formula,NMR,Boiling Point,Density,Flash Point. Available from: [Link].

-

ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Available from: [Link].

-

SIELC Technologies. (n.d.). Separation of 1-Chloronaphthalene on Newcrom R1 HPLC column. Available from: [Link].

-

Zwiener, C., et al. (2000). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Chemistry, 72(19), 4697-4703. Available from: [Link].

-

Wang, Y., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS One. Available from: [Link].

-

SIELC Technologies. (2018). 2-Chloronaphthalene. Available from: [Link].

-

Sezgintürk, M.K., & Dinçkaya, E. (2017). A Novel Liquid-Liquid Extraction for the Determination of Naphthalene by GC-MS With Deuterated Anthracene as Internal Standard. PubMed. Available from: [Link].

-

Pharmaffiliates. (n.d.). This compound. Available from: [Link].

-

Banoth, L., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. Available from: [Link].

-

SpectraBase. (n.d.). 2-BROMO-1,10-PHENANTHROLINE - Optional[13C NMR]. Available from: [Link].

-

PubChem. (n.d.). 2-Chloronaphthalene. Available from: [Link].

-

Osowiecki, C.M., et al. (2025). Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA. PubMed Central. Available from: [Link].

-

Metabolites. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available from: [Link].

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 799-811. Available from: [Link].

Sources

- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synchem.de [synchem.de]

- 4. usbio.net [usbio.net]

- 5. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloronaphthalene(91-58-7) 1H NMR spectrum [chemicalbook.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Chloronaphthalene | SIELC Technologies [sielc.com]

- 12. aanda.org [aanda.org]

- 13. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]

- 14. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Separation of 1-Chloronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 2-Bromo-7-chloronaphthalene: Synthesis, Characterization, and Applications

Foreword

In the landscape of modern organic synthesis and materials science, halogenated aromatic compounds serve as pivotal building blocks. Their utility is defined by the strategic placement and differential reactivity of halide substituents, which pave the way for intricate molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-7-chloronaphthalene, a dihalogenated naphthalene derivative with significant potential in drug discovery and organic electronics. We will delve into its molecular structure, proposed synthetic routes, characterization methodologies, and prospective applications, offering a foundational resource for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with a bromine atom at the 2-position and a chlorine atom at the 7-position. This specific substitution pattern imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |

| Molecular Weight | 241.51 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 321939-67-7 | PubChem[1] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Br)Cl | PubChem[1] |

| InChI Key | YLTANKRXEFSANA-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 239.93414 Da | PubChem[1] |

| Computed XLogP3 | 4.8 | PubChem[1] |

Proposed Synthesis and Purification Strategies

Proposed Synthetic Protocol via Sandmeyer Reaction

This hypothetical protocol is based on well-established chemical transformations and serves as a guiding framework for the synthesis of this compound, starting from 7-amino-2-naphthol.

Step 1: Chlorination of 7-amino-2-naphthol

A plausible initial step would be the chlorination of 7-amino-2-naphthol. Given the directing effects of the amino and hydroxyl groups, this step would require careful optimization to achieve the desired regioselectivity.

Step 2: Diazotization of the Aminonaphthalene Precursor

The resulting chloro-substituted aminonaphthalene would then undergo diazotization.

-

Dissolve the aminonaphthalene precursor in an aqueous acidic solution (e.g., HBr/H₂O or HCl/H₂O) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction (Bromination)

The freshly prepared diazonium salt solution is then used in the Sandmeyer reaction to introduce the bromine atom.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

Step 4: Work-up and Purification

-

Cool the reaction mixture and extract the crude product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by standard laboratory techniques:

-

Recrystallization: Based on the properties of similar compounds, recrystallization from a solvent system such as ethanol/water or hexanes/ethyl acetate is likely to be effective.

-

Column Chromatography: For higher purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on data from related compounds like 2-bromonaphthalene and 2-chloronaphthalene.

-

¹H NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene core. The coupling patterns (doublets, doublets of doublets) will be characteristic of the substitution pattern.

-

¹³C NMR: The ¹³C NMR spectrum should exhibit ten signals for the ten carbon atoms of the naphthalene skeleton. The carbons directly attached to the bromine and chlorine atoms will show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight and elemental composition. A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a complex isotopic cluster for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, which is highly characteristic of a compound containing one bromine and one chlorine atom.

Reactivity and Potential Applications

The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is generally more reactive than the C-Cl bond in many transition-metal-catalyzed cross-coupling reactions.[2] This allows for selective functionalization at the 2-position while leaving the 7-position available for subsequent transformations.

Selective Cross-Coupling Reactions

This differential reactivity is particularly valuable in popular cross-coupling reactions such as:

-

Suzuki-Miyaura Coupling: Selective reaction at the C-Br bond with a boronic acid or ester to form a C-C bond.

-

Buchwald-Hartwig Amination: Selective amination at the 2-position.

-

Sonogashira Coupling: Selective alkynylation at the C-Br bond.

This selective reactivity allows for the stepwise construction of complex molecules with diverse functionalities.

Potential Applications

-

Organic Electronics: Halogenated naphthalenes are precursors to larger polycyclic aromatic hydrocarbons and other conjugated systems used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4] this compound could serve as a building block for novel organic semiconductor materials.

-

Drug Discovery: The naphthalene scaffold is present in numerous biologically active compounds. The ability to selectively functionalize this compound makes it an attractive starting material for the synthesis of novel compounds for screening as potential drug candidates. For instance, naphthalene sulfonamide derivatives have been investigated as antagonists for the human CC chemokine receptor 8 (CCR8).[5]

Illustrative Synthetic Transformation

Caption: A potential two-step functionalization of this compound.

General Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is intended for guidance and is based on data for similar compounds. A specific Material Safety Data Sheet (MSDS) for this compound should be consulted when available and before handling the compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 51358509, this compound." PubChem, [Link]. Accessed 20 January 2026.

- Schaefer, J. P.; Higgins, J.; Shenoy, P. K. "2-Bromonaphthalene." Org. Synth. 1967, 47, 24.

- Thermo Fisher Scientific.

- Jacobs, T. L., et al. "Process for the preparation of 2-chloro- or 2-bromo-naphthalene." U.S.

- Fisher Scientific.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7056, 2-Chloronaphthalene." PubChem, [Link]. Accessed 20 January 2026.

- De Vreese, R., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorg. Chem. 2021, 107, 104560.

- Liu, Z., et al. "Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates." J. Org. Chem. 2014, 79, 21, 10454–10461.

-

Sciencemadness.org. "2-bromonaphthalene from naphthalene." [Link]. Accessed 20 January 2026.

-

Pharmaffiliates. "this compound." [Link]. Accessed 20 January 2026.

-

National Institute of Standards and Technology. "Naphthalene, 2-chloro-." NIST Chemistry WebBook, [Link]. Accessed 20 January 2026.

-

ResearchGate. "Organic materials for organic electronic devices." [Link]. Accessed 20 January 2026.

-

Chemistry LibreTexts. "Br and Cl." [Link]. Accessed 20 January 2026.

- Chen, Y.-C., et al. "Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds." Org. Lett. 2018, 20, 1, 125–128.

-

EMU Physics Department. "Purification of Organic Compounds: from Crude Product to Purity." [Link]. Accessed 20 January 2026.

- Smith, K., et al. "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Arkivoc 2022, v, 46-59.

-

National Institute of Standards and Technology. "Naphthalene, 2-chloro-." NIST Chemistry WebBook, [Link]. Accessed 20 January 2026.

-

National Institute of Standards and Technology. "Naphthalene, 2-chloro-." NIST Chemistry WebBook, [Link]. Accessed 20 January 2026.

- Garon, S., et al. "Boron subphthalocyanines as organic electronic materials." ACS Appl.

- Sommer, M. "Conjugated polymers based on naphthalene diimide for organic electronics." J.

-

Lee, J., et al. "High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[1] benzothieno [3, 2-b] benzothiophene." J. Mater. Chem. 2008, 18, 43, 5219-5222.

Sources

- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2-Bromo-7-chloronaphthalene

An In-depth Analysis for Research and Development Professionals

Executive Summary

2-Bromo-7-chloronaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) whose utility in organic synthesis, materials science, and as a potential intermediate in drug development necessitates a thorough understanding of its physicochemical properties. This guide provides a detailed examination of the solubility and stability of this compound. While specific experimental data for this compound is scarce, this document synthesizes computed data, chemical principles, and established methodologies for analogous compounds to provide a robust predictive framework and practical experimental guidance. We will explore its predicted solubility in various solvents, detail potential degradation pathways, and provide comprehensive, step-by-step protocols for empirical determination of these critical parameters.

Core Physicochemical Properties: The Foundation of Behavior

The solubility and stability of a molecule are direct consequences of its structure. This compound is a rigid, aromatic system with two different halogen substituents. These features are paramount in dictating its interactions with its environment.

The key physicochemical properties, primarily drawn from computational models, are summarized below.[1]

| Property | Value/Descriptor | Source | Significance for Solubility & Stability |

| Molecular Formula | C₁₀H₆BrCl | PubChem | Defines the elemental composition. |

| Molecular Weight | 241.51 g/mol | PubChem[1] | Influences diffusion rates and solubility limits. |

| Structure | Naphthalene core with bromine at position 2 and chlorine at position 7. | - | The large, nonpolar aromatic surface area is the dominant feature. |

| Calculated XLogP3 | 4.8 | PubChem[1] | Indicates a highly lipophilic/hydrophobic nature, predicting very low aqueous solubility and high solubility in nonpolar organic solvents. |

| Polar Surface Area | 0 Ų | PubChem[1] | The lack of polar functional groups confirms its nonpolar character and inability to engage in significant hydrogen bonding with polar solvents. |

The high XLogP3 value is the most telling predictor of the compound's behavior. A value of 4.8 strongly suggests that the molecule will preferentially partition into lipid-like, nonpolar environments rather than aqueous media.[1]

The Solubility Profile: A Predictive and Experimental Approach

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Given the nonpolar, hydrophobic nature of the this compound core, a clear pattern of solubility can be anticipated.

Predicted Solubility

The large naphthalene core, combined with the lipophilic character of the halogen substituents, dictates its solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Chlorobenzene | High | The π-π stacking interactions between the solvent and the naphthalene core provide a strong driving force for dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating large, nonpolar molecules and can interact favorably with the C-Cl and C-Br bonds. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | While polar, these solvents have significant nonpolar character that can accommodate the naphthalene ring. |

| Ethers | Diethyl Ether | Moderate to Low | Solubility is expected, but likely less than in aromatic or chlorinated solvents. |

| Alkanes | Hexane, Heptane | Low | While nonpolar, the dispersion forces offered by alkanes may be insufficient to overcome the crystal lattice energy of the solid compound effectively. |

| Polar Protic | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network of alcohols makes it energetically unfavorable to create a cavity for the nonpolar solute. |

| Aqueous | Water, Buffers | Practically Insoluble | The extreme polarity and hydrogen-bonding network of water result in strong hydrophobic exclusion of the molecule. An isomer, 2-bromo-6-chloronaphthalene, has a calculated water solubility of 0.94 mg/L, suggesting a similar range.[2] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard. This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated positive displacement pipettes

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and autosampler vials

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., 5-10 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the mixture to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached for poorly soluble compounds.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the sample by a validated HPLC-UV method (see Section 4).

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the solubility of the compound in the chosen solvent (e.g., in mg/mL or µg/mL).

-

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for quantitative solubility determination.

The Stability Profile: Forced Degradation and Pathway Analysis

Understanding the stability of this compound is critical for determining its shelf-life, handling requirements, and potential degradation products. Forced degradation studies are employed to accelerate this process under harsh conditions.

Predicted Stability and Degradation Pathways

-

Thermal Stability: As a crystalline aromatic solid, this compound is expected to be highly stable at ambient and moderately elevated temperatures. Decomposition would likely only occur at temperatures approaching its melting or boiling point.

-

Hydrolytic Stability: The C-Br and C-Cl bonds on the naphthalene ring are generally resistant to hydrolysis under neutral pH conditions due to the high energy required to break the sp² carbon-halogen bond.

-

Acidic Conditions: Expected to be stable.

-

Basic Conditions: Under strongly basic conditions and elevated temperatures, nucleophilic aromatic substitution could potentially occur, leading to the formation of hydroxy-naphthalene derivatives, although this would be a slow process.

-

-

Photostability: Polycyclic aromatic hydrocarbons can be susceptible to photolytic degradation. Upon absorption of UV light, the C-Br bond, being weaker than the C-Cl bond, is the most likely site for homolytic cleavage, which could initiate a radical-mediated degradation pathway, potentially leading to de-halogenation or the formation of phenolic byproducts.

-

Oxidative Stability: The electron-rich naphthalene ring is susceptible to oxidation. Strong oxidizing agents (e.g., H₂O₂) could lead to the formation of epoxides, quinones, or ring-opened products, mirroring the initial steps of microbial degradation of naphthalene.[3][4][5]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound stock solution (e.g., in acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber with controlled UV and visible light output

-

Oven or heating block

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradants.

Methodology:

-

Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the appropriate stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Stress: Prepare a solution in a stable solvent (e.g., acetonitrile). Incubate at 80°C, protected from light, for 48 hours. Also, test the solid compound under the same conditions.

-

Photolytic Stress: Expose a solution to light in a photostability chamber (e.g., ICH Q1B guideline conditions). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points and Neutralization:

-

Analyze samples at initial, intermediate (e.g., 4, 8 hours), and final time points.

-

Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Section 4).

-

Use a PDA detector to assess peak purity and a mass spectrometer to obtain mass-to-charge (m/z) data for the parent compound and any new peaks that appear, aiding in the identification of degradation products.

-

-

Data Interpretation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Report the conditions under which the compound is unstable and characterize the major degradants.

-

Workflow for Forced Degradation Study

This diagram illustrates the parallel nature of a forced degradation study.

Caption: Parallel workflow for a forced degradation study.

Analytical Methodology: A Validated HPLC-UV Protocol

A robust analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for the quantification of this compound.

Instrumentation:

-

HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

Chromatographic Conditions (Typical Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and Water. A starting point could be 80:20 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Naphthalene derivatives absorb strongly in the UV region. Monitor at a wavelength of maximum absorbance, likely around 220-230 nm. A PDA detector can be used to determine the optimal wavelength.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved and any impurities or degradants are eluted.

Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is suitable for its intended purpose (a "stability-indicating method").

Synthesis: Linking Properties to Practical Application

The relationship between the inherent properties of this compound and its practical behavior can be visualized as follows.

Caption: Relationship between molecular properties and behavior.

Conclusion

This compound is a hydrophobic, nonpolar molecule characterized by very low predicted aqueous solubility and high solubility in nonpolar organic and chlorinated solvents. It is expected to exhibit high thermal and hydrolytic stability but may be susceptible to degradation under photolytic and strong oxidative conditions. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically verify these characteristics, enabling informed decisions in solvent selection for synthesis and purification, formulation development, and appropriate storage and handling conditions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Retrieved from [Link]

- Yang, D., et al. (2022).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

Sarkar, D., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Retrieved from [Link]

-

Seeger, M., et al. (2001). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology. Retrieved from [Link]

-

Ivshina, I. B., et al. (2022). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Microorganisms. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

-

Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 870822-84-7, 2-Bromo-6-chloronaphthalene - chemBlink [chemblink.com]

- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Halogenated Naphthalenes

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated naphthalenes represent a fascinating and multifaceted class of aromatic compounds. Their history is a compelling narrative of industrial innovation, toxicological discovery, and the evolution of chemical synthesis. This guide provides a comprehensive exploration of the discovery, historical development, synthesis, and evolving applications of chlorinated, brominated, fluorinated, and iodinated naphthalenes. We delve into the causal relationships behind synthetic strategies, the self-validating nature of described protocols, and ground key assertions in authoritative references. The journey of these compounds is traced from their initial synthesis in the 19th and early 20th centuries, through their zenith as high-volume industrial chemicals, the sobering discovery of their profound toxicological impacts, and their contemporary renaissance as sophisticated building blocks in materials science and pharmaceutical development.

Introduction: The Naphthalene Core and the Transformative Power of Halogenation

Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon, is characterized by two fused benzene rings, creating a planar structure with a delocalized π-electron system. This inherent architecture makes it a versatile platform for chemical modification. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this naphthalene scaffold dramatically alters its physicochemical properties. Polarity, lipophilicity, reactivity, and biological activity are all profoundly influenced by the nature, number, and position of the halogen substituents. These modifications are the bedrock upon which the diverse applications and significant toxicological profiles of halogenated naphthalenes are built. This guide will systematically unpack the distinct histories and technical landscapes of the four primary classes of these compounds.

Polychlorinated Naphthalenes (PCNs): A Legacy of Industrial Utility and Environmental Persistence

The story of polychlorinated naphthalenes (PCNs) is a powerful illustration of the dual-edged sword of chemical innovation, marked by a trajectory from industrial marvel to a significant environmental and health concern.

Discovery and the Dawn of Industrial Production

The emergence of PCNs is rooted in the foundational era of organic chemistry:

-

Pioneering Synthesis : The first documented synthesis of a chlorinated naphthalene is attributed to the French chemist Charles-Adolphe Wurtz in 1869 .

-

Systematic Elucidation : However, it was the meticulous work of German chemists Fritz Ullmann and J. Bielecki in 1902 that provided a systematic description of the synthesis of a variety of chlorinated naphthalene congeners.

-

The Industrial Boom : The early 20th century witnessed the commencement of large-scale industrial production of PCNs, starting around 1910 in Europe and the United States. These commercial products were not single, pure compounds but rather complex mixtures of isomers and congeners, sold under trade names that would become infamous in toxicological circles, such as Halowax in the U.S., Nibren Waxes in Germany, and Seekay Waxes in the U.K.[1][2].

The primary industrial manufacturing process was a direct chlorination of molten naphthalene, a process that, while efficient, was inherently difficult to control with precision.

Experimental Protocol: Early Industrial Production of Chlorinated Naphthalenes

The following protocol is a generalized representation of the historical industrial synthesis of PCNs. The rationale behind this approach was its cost-effectiveness and scalability for producing large volumes of material with desirable bulk properties, rather than achieving isomeric purity.

Objective: To produce a mixture of chlorinated naphthalenes with a specific average chlorine content.

Materials:

-

Molten Naphthalene (C₁₀H₈)

-

Chlorine Gas (Cl₂)

-

Catalyst: Anhydrous Iron(III) Chloride (FeCl₃) or Antimony(V) Chloride (SbCl₅)

-

Neutralizing Agent: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

Procedure:

-

Catalyst Introduction: A catalytic amount of FeCl₃ or SbCl₅ is added to a heated, agitated reaction vessel containing molten naphthalene. The choice of a Lewis acid catalyst is crucial as it polarizes the Cl-Cl bond, generating a more electrophilic chlorine species (Cl⁺ character) that can attack the electron-rich naphthalene ring.

-

Chlorination: Chlorine gas is bubbled through the molten naphthalene. The reaction is exothermic, and temperature control is critical to influence the degree of chlorination.

-

Monitoring: The progress of the reaction is monitored by measuring the specific gravity or melting point of the mixture. These physical properties correlate with the average chlorine content.

-

Termination: Once the desired physical properties are achieved, the flow of chlorine gas is stopped.

-

Neutralization: The crude product, containing residual HCl and catalyst, is neutralized with an aqueous solution of sodium carbonate or sodium hydroxide.

-

Purification: The organic layer is separated, washed, and then subjected to fractional distillation under vacuum to separate the different chlorinated naphthalene fractions. The products ranged from oily liquids (lower chlorination) to hard, crystalline waxes (higher chlorination).

Self-Validation: The process is self-validating in an industrial context through the consistent achievement of the desired bulk physical properties (e.g., melting point, viscosity), which were the primary determinants of their application.

Visualization: Industrial Chlorination of Naphthalene

Caption: Workflow for the early 20th-century industrial synthesis of PCNs.

Physicochemical Properties and Industrial Applications

The properties of PCNs made them highly valuable for a range of industrial applications, particularly before the advent of modern polymers. Their utility was directly linked to their chemical inertness, thermal stability, low flammability, and excellent electrical insulating properties[3].

| Property | Consequence for Application |

| High Thermal Stability | Suitable for use in high-temperature applications like heat transfer fluids and engine oil additives. |

| Chemical Inertness | Resistant to acids, alkalis, and corrosion, making them ideal for protective coatings and sealants. |

| Excellent Electrical Insulation | High dielectric constant made them a primary choice for insulating electrical wires and impregnating capacitors. |